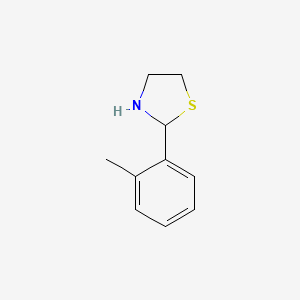![molecular formula C14H21NO2 B1352136 3-[(2-Ethoxyphenoxy)methyl]piperidine CAS No. 104778-54-3](/img/structure/B1352136.png)
3-[(2-Ethoxyphenoxy)methyl]piperidine
Übersicht
Beschreibung
“3-[(2-Ethoxyphenoxy)methyl]piperidine” is a biochemical used in proteomics research . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs . The molecule contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of substituted piperidines is an important task in modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .
Molecular Structure Analysis
The molecular structure of “3-[(2-Ethoxyphenoxy)methyl]piperidine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anticonvulsant Activities
3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and evaluated for their potential as antidepressant agents. In studies, these compounds demonstrated biological activity comparable to existing antidepressants like viloxazine. Additionally, their anticonvulsant activities were tested, showing promising results (Balsamo et al., 1987).
Molecular Structure Analysis
Research has been conducted on piperidine substituted molecules, including those similar to 3-[(2-Ethoxyphenoxy)methyl]piperidine, for applications as supramolecular hosts. These studies include analysis of molecular structures using various techniques such as melting point, IR, UV–Visible spectroscopy, and X-ray crystallography, providing insights into the polymorphism and intermolecular interactions of these compounds (Sahoo et al., 2020).
Synthesis and Molecular Structure
The synthesis and molecular structure of related compounds have been extensively studied. These investigations focus on the crystal and molecular structure of derivatives, their synthesis processes, and the identification of hydrogen bonding and C-H…π interactions, which are key in understanding the properties and potential applications of these compounds (Khan et al., 2013).
Chemical Reactions and Derivatives
Studies have also been conducted on the reactions of related molecules with nucleophiles such as piperidine, exploring the effects of steric factors on reaction rates and product formation. This research contributes to the understanding of chemical reactions involving 3-[(2-Ethoxyphenoxy)methyl]piperidine and its derivatives (Deberly et al., 1975).
Experimental and Theoretical Studies
Theoretical and experimental studies have been conducted to analyze the structure and properties of alkylaminophenol compounds similar to 3-[(2-Ethoxyphenoxy)methyl]piperidine. These studies include FT-IR, NMR, UV-Vis spectroscopy, and theoretical calculations, highlighting the potential of these compounds as biologically active drugs (Ulaş, 2020).
Other Research Applications
Additional research has focused on the synthesis, receptor affinities, and activity of derivatives in various biological assays, providing insights into their potential applications in medicinal chemistry and pharmacology (Lawson et al., 1988)
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Eigenschaften
IUPAC Name |
3-[(2-ethoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUOUCIJKBLYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909204 | |
| Record name | 3-[(2-Ethoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethoxyphenoxy)methyl]piperidine | |
CAS RN |
104778-54-3 | |
| Record name | Piperidine, 3-((2-ethoxyphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-Ethoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for the antidepressant activity observed in 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives?
A: The research suggests that these compounds, specifically 3-[(2-ethoxyphenoxy)methyl]piperidine (compound 3) and a related derivative (compound 5), exhibit antidepressant activity comparable to the drug viloxazine []. This activity is believed to stem from their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions []. While the specific amines targeted were not detailed in the abstract, this reuptake inhibition is a common mechanism for various antidepressant drugs. Further research would be needed to elucidate the precise mechanism and the specific biogenic amines targeted by these compounds.
Q2: How does the structure of 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives relate to their observed antidepressant activity?
A: The research highlights that specific structural modifications to the 3-[(2-Ethoxyphenoxy)methyl]piperidine scaffold influence the antidepressant activity []. While the exact structural differences between compound 3 and 5 were not elaborated on in the abstract, their distinct activities suggest that specific functional groups and their positioning within the molecule play a crucial role in determining potency and potential selectivity for biogenic amine reuptake inhibition. Further studies exploring structure-activity relationships (SAR) would be valuable to understand how different substituents on this core structure affect the interaction with biological targets and ultimately modulate antidepressant activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



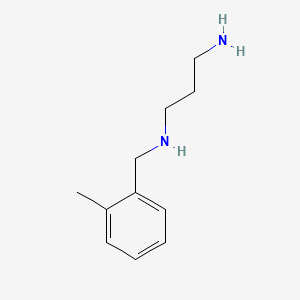


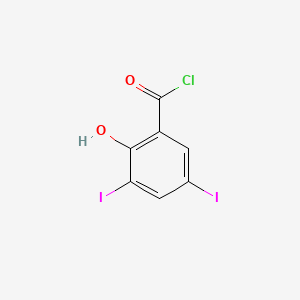
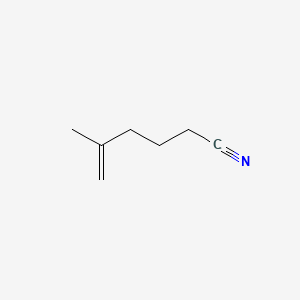
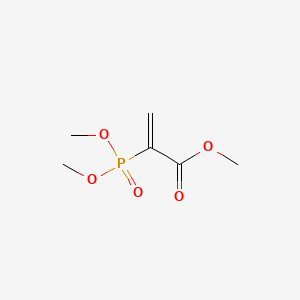
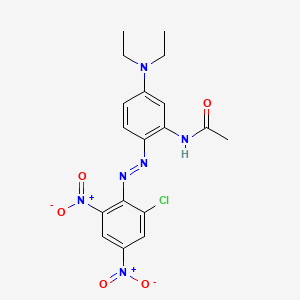
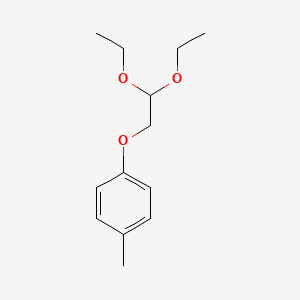
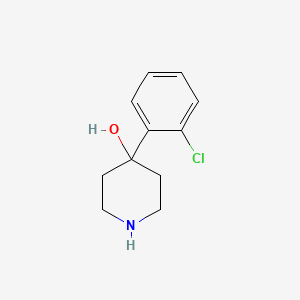
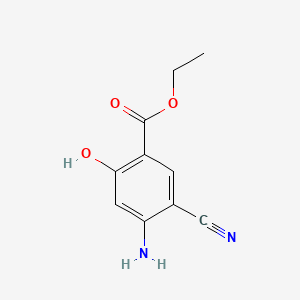
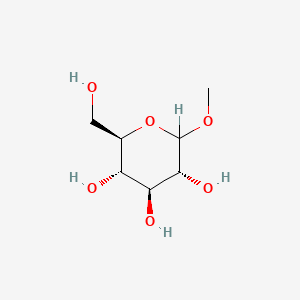
![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)
![2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid](/img/structure/B1352075.png)
